molecular formula C9H7Cl3O2 B6242336 methyl 2-(2,4,5-trichlorophenyl)acetate CAS No. 2903-65-3

methyl 2-(2,4,5-trichlorophenyl)acetate

Cat. No.: B6242336
CAS No.: 2903-65-3
M. Wt: 253.5 g/mol
InChI Key: HNLNLOHGJRGTIS-UHFFFAOYSA-N
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Description

Methyl 2-(2,4,5-trichlorophenyl)acetate (CAS 1928-37-6) is an organochlorine compound with the molecular formula C₉H₇Cl₃O₃ and a molecular weight of 269.51 g/mol . Structurally, it consists of a methyl ester group linked to a 2,4,5-trichlorophenyl-substituted acetic acid backbone. This compound is notable for its low water solubility due to the hydrophobic nature imparted by the chlorine atoms, making it more soluble in organic solvents like acetone or chloroform .

Properties

CAS No.

2903-65-3

Molecular Formula

C9H7Cl3O2

Molecular Weight

253.5 g/mol

IUPAC Name

methyl 2-(2,4,5-trichlorophenyl)acetate

InChI

InChI=1S/C9H7Cl3O2/c1-14-9(13)3-5-2-7(11)8(12)4-6(5)10/h2,4H,3H2,1H3

InChI Key

HNLNLOHGJRGTIS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1Cl)Cl)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2,4,5-trichlorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2,4,5-trichlorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4,5-trichlorophenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding acid and alcohol in the presence of a strong base or acid.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for hydrolysis reactions.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl groups replacing chlorine atoms.

    Reduction: The major product is 2-(2,4,5-trichlorophenyl)ethanol.

    Hydrolysis: The products are 2-(2,4,5-trichlorophenyl)acetic acid and methanol.

Scientific Research Applications

Methyl 2-(2,4,5-trichlorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential as a precursor for drug development is ongoing, particularly in the synthesis of anti-inflammatory and antimicrobial agents.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism by which methyl 2-(2,4,5-trichlorophenyl)acetate exerts its effects depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate access. In receptor binding studies, it may interact with specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight Key Features Applications References
Methyl 2-(2,4,5-trichlorophenoxy)acetate C₉H₇Cl₃O₃ 269.51 Phenoxy linkage; low water solubility Herbicide
Butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate C₁₂H₁₃Cl₃O₃ 311.59 Larger alkyl chain (butan-2-yl); higher hydrophobicity Agricultural formulations
Nonyl 2-(2,4,5-trichlorophenoxy)acetate C₁₇H₂₁Cl₃O₃ 383.71 Long nonyl chain; extreme hydrophobicity Persistent herbicide
Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate C₁₀H₈Cl₄N₂O₂ 329.99 Hydrazine moiety; additional chlorine substituent Pharmaceutical intermediate
Acylthioureas with 2,4,5-trichlorophenyl Varies ~300–400 Thiourea and benzamide groups; halogen-dependent bioactivity Antimicrobial agents (biofilm inhibition)

Impact of Structural Variations

  • Alkyl Chain Length: Methyl and butan-2-yl esters exhibit lower molecular weights and moderate hydrophobicity, favoring herbicidal use with balanced environmental mobility . Nonyl esters (e.g., CAS 2630-16-2) show increased environmental persistence due to extreme hydrophobicity, raising bioaccumulation risks .
  • Acylthioureas with trichlorophenyl groups demonstrate enhanced antimicrobial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus biofilms, likely due to halogen-driven membrane disruption .
  • Halogenation Patterns :

    • Compounds with 2,4,5-trichloro substitution (vs. 2,4,6 or 3,4,5) show optimized bioactivity, as seen in herbicidal and antimicrobial applications .

Research Findings and Environmental Considerations

  • Solubility and Environmental Fate: Methyl 2-(2,4,5-trichlorophenoxy)acetate’s low water solubility limits leaching but enhances soil adsorption, reducing acute toxicity to aquatic systems . Nonyl derivatives, however, persist in sediments, necessitating stringent regulatory controls .
  • Synthetic Routes: Methyl esters are typically synthesized via esterification of 2-(2,4,5-trichlorophenoxy)acetic acid, while acylthioureas require coupling of benzoyl chlorides with thioureas .

Biological Activity

Methyl 2-(2,4,5-trichlorophenyl)acetate is a chemical compound of interest due to its potential biological activities and interactions within various biological systems. This article provides a detailed overview of its biological activity, including mechanisms of action, toxicological data, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative of 2,4,5-trichlorophenol. The presence of three chlorine atoms on the phenyl ring significantly influences its reactivity and biological interactions. The compound can undergo hydrolysis to release 2,4,5-trichlorophenol, which is known for its biological activity.

The mechanism of action for this compound primarily involves:

  • Hydrolysis : The ester group hydrolyzes to produce the active form (2,4,5-trichlorophenol), which can interact with various enzymes and receptors in biological systems.
  • Receptor Binding : The chlorinated phenyl ring enhances binding affinity to certain biological targets, potentially leading to alterations in cellular signaling pathways.

Toxicological Effects

This compound has been studied for its toxicological effects across different species. Key findings include:

  • Acute Toxicity : Studies indicate variable acute toxicity levels depending on the exposure route (oral vs. dermal). For instance, a study reported a lethal concentration (LC50) for aquatic organisms that indicates significant toxicity at certain concentrations .
  • Chronic Effects : Long-term exposure has shown potential effects on reproductive health and developmental outcomes in animal models. For example, reduced fetal body weights and increased incidence of cleft palate were observed at higher doses .

Case Studies

  • Aquatic Toxicity : Research involving the aquatic ciliate Tetrahymena pyriformis demonstrated that this compound exhibits anesthetic properties with a half-maximal growth inhibitory concentration (logIGC50-\log IGC50) indicating significant biological activity against this organism .
  • Teratogenic Effects : In rodent models, teratogenic effects were noted with increased rates of resorption and cleft palate formation at doses exceeding 30 mg/kg body weight. These findings highlight the potential risks associated with exposure during critical periods of development .

Toxicity Data Summary

EndpointValueSpeciesReference
Acute LC50Varies by speciesAquatic organisms
NOEL (No Observable Effect Level)3 mg/kgRats
Teratogenic Dose>30 mg/kgMice

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